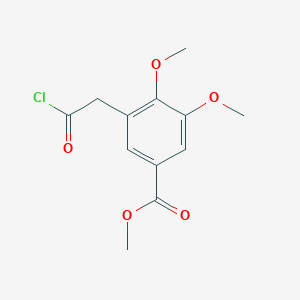
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorooxoethyl group, and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.
Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.
Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chlorooxoacetate: Shares the chlorooxoethyl group but differs in the ester moiety.
Acetoxyacetyl chloride: Contains a similar chlorooxoethyl group but lacks the benzoate and methoxy groups.
Uniqueness
Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is unique due to the presence of both the chlorooxoethyl and dimethoxybenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
647855-57-0 |
|---|---|
Molekularformel |
C12H13ClO5 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
LCAKRWKLHXVSRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


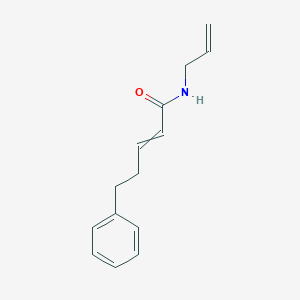

![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
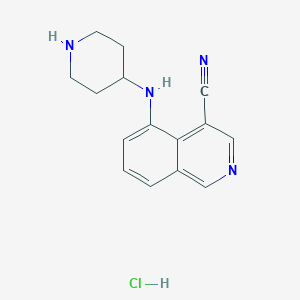
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
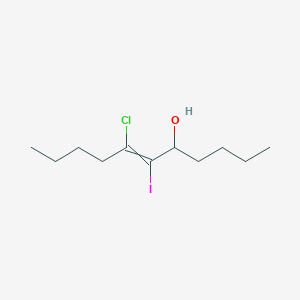

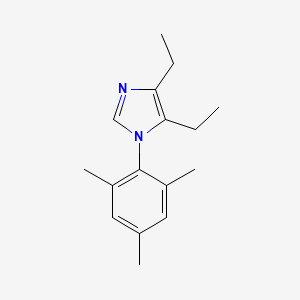

![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
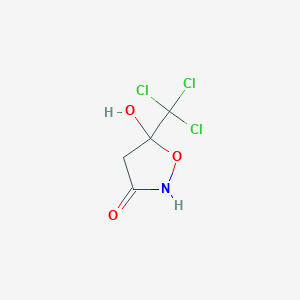
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
propanedinitrile](/img/structure/B12588379.png)
